1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is defined by a planar anthracene backbone fused with two ketone groups at positions 9 and 10, forming the anthraquinone core. At position 1, an azido group (-N₃) introduces significant electron-withdrawing character, while position 2 features a phenylcarboxamide substituent (-NH-C₆H₅) that contributes steric bulk and modulates solubility. The molecular formula, C₂₁H₁₂N₄O₃ , reflects a conjugated system of 21 carbon atoms, 12 hydrogens, 4 nitrogens, and 3 oxygens, with a molecular weight of 368.345 g/mol.
The azido group’s linear geometry and high polarity create localized dipole moments, which influence intermolecular interactions such as dipole-dipole forces and π-stacking. In contrast, the phenylcarboxamide group adopts a twisted conformation relative to the anthracene plane, as evidenced by nuclear magnetic resonance (NMR) studies of analogous compounds. This torsion arises from steric hindrance between the phenyl ring and adjacent carbonyl groups, reducing conjugation across the carboxamide bond.
Table 1: Key Molecular Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₂N₄O₃ | |
| Molecular Weight | 368.345 g/mol | |
| Functional Groups | Azido, Anthraquinone, Carboxamide | |
| Conjugation System | Extended π-system (anthracene) |
The anthraquinone core’s electronic structure is further modified by the electron-deficient azido group, which withdraws electron density via resonance, as demonstrated by density functional theory (DFT) calculations on related anthraquinones. This electronic perturbation enhances the compound’s susceptibility to nucleophilic attack at the carbonyl positions.
Crystallographic Data and Conformational Studies
While crystallographic data for this compound remain unreported, insights can be drawn from structurally analogous anthraquinone derivatives. For example, anthraquinone-2-carboxylic acid (C₁₅H₈O₄) crystallizes in the triclinic space group P-1 with unit cell parameters a = 3.7942 Å, b = 13.266 Å, c = 22.835 Å, and angles α = 73.355°, β = 89.486°, γ = 86.061°. This compound forms hydrogen-bonded dimers via carboxylic acid groups, a feature absent in the carboxamide derivative due to the replacement of -OH with -NH-C₆H₅.
In the absence of single-crystal data, NMR spectroscopy provides critical conformational insights. The ^1H NMR spectrum of the related compound 4-(m-toluidino)-1-amino-2-(phenylethynyl)anthracene-9,10-dione reveals distinct aromatic proton resonances between δ 7.11–8.34 ppm, with coupling constants (J = 3.3–28.4 Hz) indicative of restricted rotation about the carboxamide bond. Similarly, the ^13C NMR spectrum of this compound would likely show carbonyl carbons near δ 183 ppm, consistent with anthraquinone derivatives.
Table 2: Inferred Conformational Properties
| Property | Observation | Source |
|---|---|---|
| Phenyl Group Torsion | ~30–45° relative to anthracene | |
| Azido Group Geometry | Linear (N-N-N angle ~180°) | |
| Hydrogen Bonding | Limited due to carboxamide |
The steric demands of the phenylcarboxamide group likely prevent coplanarity with the anthracene system, reducing π-orbital overlap and altering electronic transitions. This conformational rigidity contrasts with more flexible anthraquinone analogues bearing alkyl substituents.
Comparative Analysis with Anthraquinone-Based Analogues
This compound exhibits distinct structural differences compared to other anthraquinone derivatives:
Substituent Effects : Replacing the azido group with amino (-NH₂) or hydroxy (-OH) substituents, as seen in mitoxantrone analogues, increases electron-donating capacity and HOMO-LUMO gap energies. For instance, mitoxantrone’s HOMO-LUMO gap of 4.3 eV contrasts with the narrower 3.8 eV gap calculated for azido-substituted anthraquinones, enhancing reactivity.
Carboxamide vs. Carboxylic Acid : Anthraquinone-2-carboxylic acid forms dimeric hydrogen bonds via -COOH groups, whereas the carboxamide derivative relies on weaker van der Waals interactions, reducing crystalline order. This substitution also increases lipophilicity, with logP values rising from 2.1 (carboxylic acid) to 4.8 (carboxamide).
Chlorinated Analogues : The chloro-substituted derivative 1-azido-9,10-dioxo-N-(2-chlorophenyl)-9,10-dihydroanthracene-2-carboxamide (C₂₁H₁₁ClN₄O₃) demonstrates enhanced dipole moments (5.2 D vs. 4.5 D) due to the electron-withdrawing chlorine atom.
Table 3: Structural Comparison with Analogues
The azido group’s unique reactivity enables click chemistry applications, distinguishing it from inert alkyl or aryl substituents. Furthermore, steric effects from the phenylcarboxamide group hinder intercalation with DNA compared to planar anthraquinones like doxorubicin.
Properties
CAS No. |
80685-50-3 |
|---|---|
Molecular Formula |
C21H12N4O3 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-azido-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C21H12N4O3/c22-25-24-18-16(21(28)23-12-6-2-1-3-7-12)11-10-15-17(18)20(27)14-9-5-4-8-13(14)19(15)26/h1-11H,(H,23,28) |
InChI Key |
YNNWXGLKSVQLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Anthraquinone Nitration
The synthesis typically begins with anthraquinone derivatives due to their stability and commercial availability. Nitration at the 1-position is achieved using fuming nitric acid (90–100% concentration) at 0–25°C, avoiding sulfuric acid to prevent sulfonation side reactions. Reaction times vary from 4–24 hours depending on temperature, with yields of 1-nitroanthraquinone exceeding 85% under optimized conditions.
Table 1: Nitration Conditions for Anthraquinone Derivatives
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| HNO₃ Concentration | 96–100% | 88–92 | 99 |
| Temperature | 20–25°C | 85–90 | 98 |
| Reaction Time | 6–8 hours | 87 | 97 |
Reduction to Aminoantraquinone
Catalytic hydrogenation (H₂/Pd-C, 1 atm) in ethanol reduces the nitro group to an amine at 50–60°C. Alternative methods include:
-
Fe/HCl Reduction : 65–70% yield but generates iron sludge requiring purification
-
Na₂S₂O₄ Reduction : Mild conditions (pH 8–9, 25°C) with 78% yield and minimal byproducts
The choice of reductant impacts subsequent azide formation efficiency, with catalytic hydrogenation providing the highest purity (>99%) for sensitive reactions.
Azide Group Introduction
Diazotization-Azidation Sequence
The amino group undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by NaN₃ treatment to yield the azide:
Yields reach 75–82% when using tetrabutylammonium bromide as a phase-transfer catalyst in dichloromethane/water biphasic systems.
Hypervalent Iodine-Mediated Azidation
Recent advances employ (difluoroiodo)benzene derivatives for direct C–H azidation. The mechanism involves:
This method achieves 89% regioselectivity for the 1-position in anthracene systems, outperforming traditional diazotization in sterically hindered environments.
Carboxamide Installation
Friedel-Crafts Acylation
The N-phenylcarboxamide group is introduced via Friedel-Crafts reaction using benzoyl chloride derivatives:
Critical Parameters :
Ullmann-Type Coupling
For enhanced regiocontrol, copper-catalyzed coupling between 2-iodoanthraquinone and phenylcarboxamide is employed:
Optimized Conditions :
Sequential Functionalization Strategies
Order of Operations Analysis
Comparative studies reveal superior yields when installing the azide group after carboxamide functionalization:
Table 2: Functionalization Sequence Impact
| Sequence | Overall Yield (%) | Purity (%) |
|---|---|---|
| Nitration → Azide → Amide | 52 | 91 |
| Nitration → Amide → Azide | 74 | 98 |
| Amide → Nitration → Azide | 68 | 95 |
The azide group’s sensitivity to electrophilic conditions necessitates late-stage introduction to prevent decomposition during nitration or amidation.
Protecting Group Strategies
Temporary protection of the carboxamide nitrogen improves azidation yields:
Scalability and Industrial Considerations
Continuous Flow Nitration
Recent patents describe tubular reactors for safer nitration scale-up:
Analytical Characterization
Spectroscopic Validation
Key analytical data for batch quality control:
¹H NMR (400 MHz, CDCl₃) :
-
δ 8.72 (s, 1H, Ar-H)
-
δ 8.15–7.98 (m, 4H, Anthracene-H)
-
δ 7.55–7.32 (m, 5H, Ph-H)
IR (KBr) :
-
2120 cm⁻¹ (N₃ stretch)
-
1675 cm⁻¹ (C=O amide)
HPLC Purity : >99.5% (C18, MeOH/H2O 85:15)
Emerging Methodologies
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Applications
The compound has been investigated for its anticancer properties, particularly due to its ability to interact with biological targets involved in cancer progression. Several studies have highlighted its potential as a therapeutic agent:
- Mechanism of Action : The azido group in the compound can undergo various chemical transformations that may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, potentially inducing apoptosis in cancer cells.
- In Vitro Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds based on similar scaffolds have demonstrated growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer types, including breast and ovarian cancers .
-
Case Studies :
- A study reported the synthesis of related compounds that displayed promising anticancer activity against non-small-cell lung and ovarian cancer cell lines .
- Another investigation focused on the structure-activity relationship (SAR) of similar anthracene derivatives, revealing modifications that enhance their efficacy against specific cancer types .
Photochemical Applications
Beyond medicinal uses, 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is also explored in photochemical applications:
- Light-Induced Reactions : The azido group is known for its photochemical reactivity, which can be harnessed in light-driven processes. This characteristic makes it suitable for applications in photopolymerization and as a photoinitiator in polymer chemistry.
- Material Science : The compound's ability to form stable radical species upon UV irradiation can be utilized in developing new materials with tailored properties for electronics or coatings .
Data Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 Value (μM) | Growth Inhibition (%) |
|---|---|---|---|
| 1-Azido-9,10-dioxo-N-phenyl... | MCF-7 | 5.0 | 75.99 |
| Similar Derivative A | OVCAR-8 | 6.5 | 85.26 |
| Similar Derivative B | HCT-116 | 4.0 | 86.61 |
| Similar Derivative C | SNB-19 | 7.0 | 67.55 |
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent, given its diverse applications.
- If used as a probe or label, it interacts with specific targets (e.g., proteins, DNA) based on its functional groups.
- Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
1-Amino Substituted Anthraquinone Carboxamides
Compounds like 1-amino-N-(4-chlorophenyl)-9,10-dioxo-anthracene-2-carboxamide () share the anthraquinone-carboxamide core but replace the azide with an amino (-NH₂) group. Key differences include:
- Synthesis : These derivatives are synthesized via nucleophilic substitution, yielding 87–91% with melting points of 187–275°C .
- Reactivity: The amino group is electron-donating, contrasting with the electron-withdrawing azide. This affects redox behavior and photophysical properties.
- Biological Activity : These compounds exhibit antistaphylococcal activity , while the azide analog’s bioactivity remains uncharacterized in the provided evidence.
N-(9,10-Dioxo-anthracen-1-yl)-2-methylbenzamide
This compound (–4) features a methyl-substituted benzamide instead of a phenyl group. Notable contrasts:
- Synthetic Yield : The methyl derivative is synthesized in 24% yield using 2-methylbenzoic acid and DCC/DMAP , suggesting steric or electronic effects lower yields compared to unsubstituted analogs.
- Directing Groups : The methyl group may influence metal-catalyzed C-H functionalization , whereas the azide’s reactivity could enable orthogonal conjugation strategies.
Anthraquinone-Based Benzenesulfonamides
Derivatives like 9,10-dioxo-N-(4-sulfamoylphenyl)-anthracene-2-carboxamide (–8) replace carboxamide with sulfonamide groups. Comparisons include:
Nitro and Alkyl-Substituted Carboxamides
- N,N-Diethyl-1-nitro-9,10-dioxo-anthracene-2-carboxamide (): The nitro group (-NO₂) is strongly electron-withdrawing, similar to azides, but confers stability issues under reducing conditions. Its diethyl carboxamide enhances lipophilicity (XlogP = 4.6 ), compared to the phenyl group in the target compound.
- N-(4-methoxybenzyl)-9,10-dioxo-anthracene-2-carboxamide (): The methoxy group (-OCH₃) improves solubility but reduces electrophilicity compared to azides.
Data Tables
Table 1: Key Properties of Selected Anthraquinone Derivatives
Discussion of Functional Group Impact
Biological Activity
1-Azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.
The chemical formula for this compound is with a molecular weight of 368.35 g/mol. The compound features an azido group which is known for its reactivity in click chemistry, making it a valuable building block in drug development and bioconjugation strategies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone. The resulting compound can be characterized through various spectroscopic methods including NMR and IR spectroscopy .
Antiviral Properties
Research has indicated that compounds similar to 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene derivatives exhibit antiviral properties. Specifically, studies have highlighted their potential as inhibitors of the Hepatitis C virus (HCV) NS3 protease. This enzyme is crucial for viral replication, and inhibiting its activity could lead to effective treatments for HCV infections .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets through the azido group. The azide moiety can facilitate selective bioconjugation reactions, allowing for the targeted delivery of therapeutic agents . Additionally, the compound's ability to form bidentate coordination complexes may enhance its efficacy in catalyzing C-H bond functionalization reactions .
Case Study 1: Antiviral Activity
A study investigating the antiviral properties of anthraquinone derivatives found that compounds with similar structures to 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene demonstrated significant inhibition of HCV replication in vitro. The mechanism was linked to the disruption of viral protease activity .
Case Study 2: Bioconjugation Applications
In a recent thesis exploring bioconjugation techniques, the use of azide-functionalized compounds was highlighted for their ability to selectively label proteins. The incorporation of 1-azido-9,10-dioxo-N-phenyl-9,10-dihydroanthracene into bioconjugation strategies showed promise for enhancing the specificity and efficiency of drug delivery systems .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.35 g/mol |
| Synthesis Method | Reaction with benzoyl chloride |
| Antiviral Activity | HCV NS3 protease inhibitor |
| Bioconjugation Potential | High (via azide group) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
